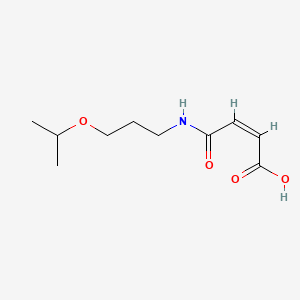

Maleamic acid, N-(3-isopropoxypropyl)-

Description

Overview of N-Substituted Maleamic Acids in Contemporary Chemical Research

N-substituted maleamic acids are a class of organic compounds that have garnered significant interest in various fields of chemical research. ontosight.ai These molecules are derivatives of maleic acid, a simple dicarboxylic acid, where one of the carboxylic acid groups has been converted to an amide. nih.gov The "N-substituted" designation indicates that a substituent group is attached to the nitrogen atom of the amide functionality. ontosight.ai

The core structure of N-substituted maleamic acids, featuring a vinyl amide and a β-carboxylic acid, gives rise to unique chemical properties. nih.gov A key characteristic is their susceptibility to hydrolysis, a reaction influenced by the presence of the neighboring carboxylic acid group. nih.gov This reactivity can be finely tuned by altering the substituents on both the nitrogen atom and the carbon-carbon double bond of the maleic acid backbone. rsc.orgnih.gov

In contemporary research, N-substituted maleamic acids are recognized for their utility as intermediates in the synthesis of more complex molecules, such as N-substituted maleimides. tandfonline.com The synthesis of these compounds typically involves a straightforward reaction between maleic anhydride (B1165640) and a primary or secondary amine. ontosight.aitandfonline.com Researchers have explored a wide array of amines in this reaction, leading to a diverse library of N-substituted maleamic acids with varied properties. nih.gov This versatility makes them valuable building blocks in the development of new materials and biologically active compounds. ontosight.ai

Significance of N-(3-Isopropoxypropyl)-Maleamic Acid as a Specialty Amide Derivative

Maleamic acid, N-(3-isopropoxypropyl)- stands out as a specialty amide derivative due to the specific nature of its N-substituent, the 3-isopropoxypropyl group. ontosight.ai This particular functional group, an ether-containing alkyl chain, imparts distinct physical and chemical properties to the molecule compared to simpler alkyl or aryl substituted maleamic acids. ontosight.ai The presence of the isopropoxy group can influence factors such as solubility, polarity, and the potential for intermolecular interactions. ontosight.ai

The synthesis of N-(3-isopropoxypropyl)-maleamic acid follows the general principle for N-substituted maleamic acids: the reaction of maleic anhydride with 3-isopropoxypropylamine (B147148). ontosight.ai The resulting compound possesses the characteristic maleamic acid structure, but with the added complexity of the ether linkage in its side chain. This structural feature is significant as it can affect the compound's reactivity and its interactions with other molecules. ontosight.ai

The IUPAC name for this compound is (Z)-4-oxo-4-(3-propan-2-yloxypropylamino)but-2-enoic acid. nih.gov Its molecular formula is C10H17NO4, and it has a molecular weight of 215.25 g/mol . nih.gov The incorporation of the 3-isopropoxypropyl group makes it a subject of interest for applications where specific solubility and polarity characteristics are desired. ontosight.ai

| Property | Value |

| IUPAC Name | (Z)-4-oxo-4-(3-propan-2-yloxypropylamino)but-2-enoic acid nih.gov |

| Molecular Formula | C10H17NO4 nih.gov |

| Molecular Weight | 215.25 g/mol nih.gov |

| CAS Number | 73747-58-7 nih.gov |

Structure

3D Structure

Properties

CAS No. |

73747-58-7 |

|---|---|

Molecular Formula |

C10H17NO4 |

Molecular Weight |

215.25 g/mol |

IUPAC Name |

(Z)-4-oxo-4-(3-propan-2-yloxypropylamino)but-2-enoic acid |

InChI |

InChI=1S/C10H17NO4/c1-8(2)15-7-3-6-11-9(12)4-5-10(13)14/h4-5,8H,3,6-7H2,1-2H3,(H,11,12)(H,13,14)/b5-4- |

InChI Key |

NUIFMUOQLZKVGZ-PLNGDYQASA-N |

Isomeric SMILES |

CC(C)OCCCNC(=O)/C=C\C(=O)O |

Canonical SMILES |

CC(C)OCCCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Isopropoxypropyl Maleamic Acid

Amidation of Maleic Anhydride (B1165640) with 3-Isopropoxypropylamine (B147148)

The most common and straightforward synthesis of N-(3-isopropoxypropyl)-maleamic acid is achieved through the reaction of maleic anhydride with 3-isopropoxypropylamine. ontosight.ai This reaction is a classic example of nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.

Mechanistic Pathways of Amide Formation

The formation of the amide bond in N-(3-isopropoxypropyl)-maleamic acid proceeds through a well-understood nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 3-isopropoxypropylamine acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. researchgate.net This initial attack forms a tetrahedral intermediate. Subsequently, the anhydride ring opens, and a proton transfer occurs, resulting in the formation of the stable maleamic acid product. researchgate.net This reaction is typically rapid and proceeds to near completion under appropriate conditions. google.com

It is noteworthy that maleamic acids can exist in equilibrium with their anhydride and amine precursors, especially in organic solvents at room temperature. researchgate.net This reversibility can be influenced by external stimuli such as the addition of a Brønsted acid, which protonates the amine and shifts the equilibrium away from the amide. nih.gov

Influence of Reaction Conditions on Product Yield and Purity

The yield and purity of N-(3-isopropoxypropyl)-maleamic acid are significantly influenced by several reaction parameters, including solvent, temperature, and stoichiometry.

Solvent: The choice of solvent can affect the reaction rate and the ease of product isolation. Aprotic solvents are generally preferred. For instance, reacting maleic anhydride with amines in acetone (B3395972) can lead to high yields as the product often precipitates out of the solution, driving the reaction to completion. researchcommons.org Other solvents like ether, ethyl acetate (B1210297), and methylene (B1212753) chloride have also been used effectively. google.com

Temperature: The reaction is often carried out at temperatures ranging from -10 to 100°C. google.com Lower temperatures can help to control the exothermicity of the reaction and minimize side reactions, while moderate heating can increase the reaction rate. However, excessive heat should be avoided as it can promote the dehydration of the maleamic acid to the corresponding maleimide (B117702). tandfonline.com

Stoichiometry: The molar ratio of the reactants is crucial for maximizing the yield. Typically, a 1:1 to 1.2:1 molar ratio of maleic anhydride to 3-isopropoxypropylamine is employed to ensure efficient conversion and minimize unreacted starting materials. google.com A gradual addition of the amine to the maleic anhydride solution is often recommended to prevent potential side reactions, such as the addition of the amine to the double bond of the newly formed maleamic acid. google.com

| Parameter | Condition | Effect on Yield and Purity | Citation |

|---|---|---|---|

| Solvent | Acetone | High yield due to product precipitation | researchcommons.org |

| Solvent | Ether, Ethyl Acetate, Methylene Chloride | Effective for reaction and product washing | google.com |

| Temperature | -10 to 100°C | Efficient reaction, higher temperatures can lead to maleimide formation | google.comtandfonline.com |

| Stoichiometry (Anhydride:Amine) | 1:1 to 1.2:1 | High yield of the desired product | google.com |

In Situ Preparation Techniques

For subsequent reactions, such as the formation of maleimides, N-(3-isopropoxypropyl)-maleamic acid can be prepared in situ. google.comepo.org This approach involves reacting maleic anhydride and 3-isopropoxypropylamine in a suitable solvent to form the maleamic acid, which is then used directly in the next step without isolation. epo.org This method can be more efficient and economical for multi-step syntheses. epo.org For example, the maleamic acid can be formed in a solvent mixture, and then a catalyst is added directly to the resulting solution or slurry to facilitate the subsequent transformation. epo.org

Utilization of Maleate (B1232345) Half Esters in N-Substituted Maleamic Acid Synthesis

An alternative route to N-substituted maleamic acids involves the use of maleate half-esters. This method provides a pathway to the desired product, although it is less direct than the amidation of the anhydride. The synthesis of N-substituted maleamic acid monoesters has been described, which can then potentially be hydrolyzed to the corresponding acid. google.com For instance, the reaction of maleic anhydride with an alcohol first yields a maleate half-ester, which can then be reacted with an amine. However, the direct reaction of alkali maleates with primary amines in a solvent like hot DMSO has been shown to produce N-substituted aspartic acids, indicating a different reaction pathway under these conditions. researchgate.net

Advanced Catalytic Approaches in Maleamic Acid Formation

While the uncatalyzed reaction between maleic anhydride and amines is generally efficient, catalytic methods have been explored, particularly in the context of the subsequent conversion to maleimides. google.com The formation of the maleamic acid itself typically does not require a catalyst. researchgate.net However, the equilibrium between the maleamic acid and its precursors can be influenced by acid or base catalysis. nih.gov

Recent research has shown that the formation and transamidation of maleamic acids can proceed at room temperature without external catalysts, highlighting the inherent reactivity of the system. nih.gov Catalysts are more prominently featured in the subsequent cyclodehydration of the maleamic acid to the corresponding imide. For this step, various catalysts, including betaine, can be employed in an organic solvent at elevated temperatures. google.com

Chemical Reactivity and Transformation Mechanisms of N 3 Isopropoxypropyl Maleamic Acid

Imidization Reactions: Formation of N-(3-Isopropoxypropyl)-Maleimide and Isomaleimide Derivatives

The hallmark reaction of N-substituted maleamic acids, including the N-(3-isopropoxypropyl) derivative, is cyclodehydration. researchgate.netgoogle.com This process involves the elimination of a water molecule to form a five-membered ring structure. Depending on the reaction conditions and the nucleophilic atom of the amide group that participates in the ring closure (nitrogen or oxygen), two different isomeric products can be formed: the N-(3-isopropoxypropyl)maleimide or the N-(3-isopropoxypropyl)isomaleimide. lew.roresearchgate.net The maleimide (B117702) is typically the thermodynamically stable product, whereas the isomaleimide is often the kinetically favored one. researchgate.net

The cyclodehydration of N-(3-isopropoxypropyl)maleamic acid can be induced through several methods, including thermal treatment, acid catalysis, or the use of chemical dehydrating agents. google.com

In the presence of a strong acid catalyst, the cyclization of N-(3-isopropoxypropyl)maleamic acid is facilitated. The reaction mechanism typically begins with the protonation of the amide carbonyl oxygen. This protonation enhances the electrophilicity of the amide carbonyl carbon, making it more susceptible to intramolecular nucleophilic attack by the lone pair of electrons on the nitrogen atom.

Alternatively, protonation can occur at the carboxylic acid carbonyl, followed by nucleophilic attack from the amide nitrogen. This pathway leads to a tetrahedral intermediate which, after a series of proton transfers and the elimination of a water molecule, yields the stable N-(3-isopropoxypropyl)maleimide. libretexts.org The use of acid catalysts in conjunction with azeotropic distillation can help drive the reaction equilibrium toward the maleimide product by effectively removing water. google.com Scandium(III) triflate is a Lewis acid that has been shown to catalyze the cyclization of certain N-protected alkenamides, suggesting its potential applicability in these systems. mdpi.com

Chemical dehydrating agents are widely employed to achieve cyclization under milder conditions, which can help prevent polymerization or decomposition of the resulting maleimide. google.com

Acetic Anhydride (B1165640): A common and effective method for the cyclodehydration of N-substituted maleamic acids involves using acetic anhydride, often with a catalytic amount of sodium acetate (B1210297). google.comresearchgate.netorgsyn.org The reaction proceeds through the formation of a mixed anhydride intermediate between the maleamic acid's carboxyl group and acetic anhydride. lew.ro This intermediate is highly reactive. Subsequent intramolecular nucleophilic attack by the amide nitrogen on the adjacent carbonyl carbon leads to the formation of a six-membered ring transition state, which then collapses to form the thermodynamically stable N-(3-isopropoxypropyl)maleimide and acetic acid. lew.ro Alternatively, attack by the amide oxygen leads to the kinetically favored N-(3-isopropoxypropyl)isomaleimide. lew.ro

N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a powerful dehydrating agent used for forming amide and ester bonds, and it is also effective for the cyclization of maleamic acids. researchgate.netwikipedia.org The mechanism involves the activation of the carboxylic acid group of N-(3-isopropoxypropyl)maleamic acid by DCC. The carboxylate attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is an excellent leaving group. Intramolecular nucleophilic attack by the amide nitrogen atom on the activated carbonyl carbon results in ring closure to form the maleimide, with the byproduct being N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can often be removed by filtration. wikipedia.orgresearchgate.net The use of other carbodiimides, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC), has also been reported for the synthesis of isomaleimides, offering the advantage of forming a water-soluble urea (B33335) byproduct that simplifies purification. chemrxiv.orgchemrxiv.org

Various catalytic systems can be employed to promote and control the imidization reaction. The choice of catalyst can influence reaction rates, yields, and the selectivity between the maleimide and isomaleimide products.

Metal Salts: Salts such as sodium acetate are frequently used in conjunction with acetic anhydride. researchgate.netorgsyn.org Sodium acetate acts as a base and has been shown to catalyze the rearrangement of the initially formed isomaleimide to the more stable maleimide. researchgate.net Other metal salts can function as Lewis acids, coordinating to the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon and facilitate the cyclization reaction. nih.gov

Betaines: Betaines have been patented as effective catalysts for the thermal cyclization of maleamic acids, allowing the reaction to proceed at lower temperatures (100 to 180°C) than direct thermal cyclization, thereby reducing the risk of product polymerization. google.com

Table 1: Overview of Catalytic Systems for Maleamic Acid Cyclodehydration

| Catalyst/Reagent System | Primary Role | Typical Conditions | Product Preference | Citation(s) |

| Acetic Anhydride/Sodium Acetate | Dehydrating agent and base catalyst | Heating (e.g., steam bath) | Thermodynamic (Maleimide) | researchgate.netorgsyn.org |

| DCC or EDC | Dehydrating agent (activates carboxyl group) | Room temperature in organic solvents (e.g., CH₂Cl₂) | Kinetic (Isomaleimide) or Thermodynamic | researchgate.netwikipedia.orgchemrxiv.org |

| Strong Acids (e.g., H₂SO₄) | Acid catalyst (activates carbonyls) | High temperature with azeotropic distillation | Thermodynamic (Maleimide) | google.com |

| Betaine | Thermal cyclization catalyst | 100-180°C in an organic solvent | Thermodynamic (Maleimide) | google.com |

| Methanesulfonyl Chloride | Dehydrating agent | Room temperature, short reaction times | Kinetic (Isomaleimide) | researchgate.net |

The formation of either the maleimide or isomaleimide from N-(3-isopropoxypropyl)maleamic acid is a classic example of kinetic versus thermodynamic reaction control. researchgate.net

Kinetic Product (Isomaleimide): The formation of the N-(3-isopropoxypropyl)isomaleimide via cyclization involving the amide oxygen is generally faster. This pathway proceeds through a transition state that is lower in energy, leading to a higher reaction rate. Therefore, under mild conditions, with short reaction times, or with specific dehydrating agents like DCC or methanesulfonyl chloride, the isomaleimide is often the major or exclusive product. lew.roresearchgate.net

DFT (Density Functional Theory) studies on analogous N-substituted maleamic acids have shown that the cyclization to isomaleimide is kinetically favored, while the maleimide is the thermodynamically favored product. lew.ro The energy difference and activation barriers are influenced by the nature of the N-substituent and the specific dehydrating agent used. lew.ro

Table 2: Kinetic vs. Thermodynamic Control in Maleamic Acid Cyclization

| Control | Product | Reaction Conditions | Mechanism | Citation(s) |

| Kinetic | Isomaleimide | Low temperature, short reaction time, specific dehydrating agents (e.g., DCC, EDC) | Lower activation energy pathway via attack from amide oxygen | lew.roresearchgate.netchemrxiv.org |

| Thermodynamic | Maleimide | High temperature, long reaction time, presence of base/acid catalysts | Higher activation energy, but forms the more stable product; allows for isomerization of the kinetic product | google.comlew.roresearchgate.net |

Cyclodehydration Mechanisms

Amide Bond Hydrolysis and Stability Studies

The amide bond in N-(3-isopropoxypropyl)maleamic acid can be cleaved through hydrolysis, a reaction that is typically slow but can be accelerated under acidic or basic conditions. libretexts.org

Under strong acidic conditions, hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule. libretexts.org Subsequent steps lead to the cleavage of the C-N bond, regenerating the carboxylic acid (maleic acid) and forming the corresponding amine salt, (3-isopropoxypropyl)ammonium.

In alkaline hydrolysis, the hydroxide (B78521) ion acts as a nucleophile, directly attacking the amide carbonyl carbon. libretexts.org This forms a tetrahedral intermediate that expels the amide anion, which is then protonated by the solvent to yield 3-isopropoxypropylamine (B147148) and the carboxylate salt of maleic acid. libretexts.orggoogle.com

The stability of the resulting N-(3-isopropoxypropyl)maleimide is also a key consideration. The maleimide ring itself can be susceptible to hydrolysis, particularly under basic conditions. This ring-opening reaction regenerates the N-(3-isopropoxypropyl)maleamic acid, a reaction that can be a concern in certain applications. udel.edumdpi.com Studies on N-substituted maleimides show that the stability is influenced by the nature of the N-substituent. udel.edursc.org The electron-donating nature of the isopropoxypropyl group may influence the stability of the amide bond and the maleimide ring.

Intramolecular Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of N-substituted maleamic acids, such as N-(3-isopropoxypropyl)-maleamic acid, proceeds through an intramolecularly catalyzed mechanism. nih.gov This process involves the cis-carboxylic acid group acting as a catalyst for the cleavage of the adjacent amide bond. The reaction typically follows pseudo-first-order kinetics and exhibits a marked dependence on pH. nih.gov

Table 1: Factors Influencing Intramolecular Hydrolysis of N-Alkyl Maleamic Acids

| Factor | Effect on Hydrolysis Rate | Rationale | Source |

|---|---|---|---|

| pH | Increases at lower pH | Protonation of the carboxylate group is necessary to facilitate the nucleophilic attack on the amide. nih.gov | nih.govnih.gov |

| Substituents | Varies | The electronic and steric nature of substituents on the double bond can affect the stability of the transition state and the effective molarity of the catalytic carboxyl group. researchgate.netrsc.org | researchgate.netrsc.org |

| Solvent | Faster in solution vs. gas phase | Solvation effects can stabilize the charged intermediates and transition states involved in the reaction. researchgate.net | researchgate.net |

Role of the Adjacent Carboxylic Acid Group in Amide Cleavage

The presence of the adjacent carboxylic acid group is paramount to the lability of the amide bond in N-(3-isopropoxypropyl)-maleamic acid. This group provides a classic example of intramolecular catalysis, dramatically accelerating the rate of amide cleavage compared to unactivated amides. researchgate.netnih.gov The efficiency of this catalysis is attributed to the high "effective molarity" of the neighboring carboxyl group, which is held in sustained proximity to the amide bond by the rigid cis-alkene backbone. nih.gov

Research on analogous systems demonstrates that this intramolecular assistance can lead to rate increases of many orders of magnitude. researchgate.netnih.gov The process involves the formation of the aforementioned cyclic anhydride, which is the key step facilitated by the neighboring group participation. researchgate.net In the absence of this cis-carboxylic acid, as in the corresponding N-(3-isopropoxypropyl)-succinamic acid, the amide bond would be significantly more stable and resistant to hydrolysis under similar conditions. nih.gov

Reversible Transamidation and Dynamic Covalent Chemistry Applications

The same mechanism that facilitates hydrolysis can be harnessed for reversible reactions, positioning N-(3-isopropoxypropyl)-maleamic acid as a building block for dynamic covalent chemistry (DCC). DCC utilizes reversible covalent bond formation to create complex molecular systems that can adapt their constitution in response to environmental changes. nih.govrsc.orgnih.gov

Equilibrium Dynamics with Anhydride and Amine Precursors

The reaction between maleic anhydride and an amine, such as 3-isopropoxypropan-1-amine, to form N-(3-isopropoxypropyl)-maleamic acid is reversible. Under specific conditions, an equilibrium can be established between the maleamic acid, its constituent anhydride (maleic anhydride), and the free amine. nih.gov This equilibrium is the foundation of its use in dynamic systems.

The forward reaction is the formation of the maleamic acid, while the reverse reaction is the intramolecular cyclization to the anhydride and amine. researchgate.net In a non-protic solvent, the anhydride can be stable, allowing for the establishment of a dynamic equilibrium. If a second, different amine is introduced into the system, it can react with the transiently formed anhydride, leading to a new maleamic acid derivative. This results in a thermodynamic equilibrium distribution of all possible amide products. nih.gov

Stimuli-Responsive Amide Exchange

The equilibrium involving N-(3-isopropoxypropyl)-maleamic acid can be controlled by external stimuli, making it a component for responsive materials. The key to this control lies in the fact that the reverse reaction—the cyclization to the anhydride—requires the carboxylic acid to be protonated so the amine can depart as a neutral species. nih.gov

Consequently, the amide exchange can be modulated by:

pH: In a basic medium, the carboxylate is deprotonated, which significantly slows down or prevents the formation of the anhydride intermediate, effectively "locking" the amide in place. Lowering the pH protonates the carboxylate and activates the dynamic exchange. nih.gov

Temperature: Thermal energy can be used to overcome the activation barrier for the exchange reaction, allowing the system to reach thermodynamic equilibrium more rapidly. rsc.org

Solvent: The choice of solvent can influence the position of the equilibrium and the rate of exchange by differentially solvating the reactants and intermediates.

This stimuli-responsive behavior allows for the design of dynamic materials, such as self-healing polymers or adaptable networks, where bond exchange can be switched on and off. rsc.orgtue.nl

Further Chemical Modifications and Derivatization Strategies

The structure of N-(3-isopropoxypropyl)-maleamic acid offers two primary sites for chemical modification: the carboxylic acid and the amide. These functional groups allow for a range of derivatization strategies to tune the molecule's properties for specific applications. mdpi.com

Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of N-(3-isopropoxypropyl)-maleamic acid can be readily converted into an ester. This modification can alter the molecule's solubility, steric profile, and electronic properties, and it removes the key catalytic group responsible for the amide's lability.

Common methods for the esterification of carboxylic acids are applicable here:

Fischer-Speier Esterification: This classic method involves reacting the maleamic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like Dowex H+. nih.govresearchgate.net The reaction is driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. researchgate.netresearchgate.net

Catalysis with N-halosuccinimides: Reagents like N-bromosuccinimide (NBS) have been shown to be effective catalysts for the direct esterification of carboxylic acids with alcohols under mild, metal-free conditions. nih.gov This method is tolerant of various functional groups and offers a simple workup procedure. nih.gov

The resulting ester, an N-(3-isopropoxypropyl)-maleamic acid alkyl ester, would no longer possess the free carboxylic acid necessary for intramolecular hydrolysis or dynamic amide exchange, rendering the amide bond significantly more stable.

Table 2: Selected Esterification Methods for Carboxylic Acids

| Method | Reagents | Typical Conditions | Advantages | Source |

|---|---|---|---|---|

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Refluxing with excess alcohol | Low-cost reagents, well-established | researchgate.net |

| Dowex H+/NaI Approach | Alcohol, Dried Dowex H+ resin, NaI | Room temperature or reflux | Reusable catalyst, environmentally friendly | nih.gov |

| N-Bromosuccinimide (NBS) Catalysis | Alcohol, NBS | 70 °C, neat conditions | Metal-free, mild, simple isolation | nih.gov |

Reactions Involving the Maleate (B1232345) Double Bond (e.g., Cycloadditions)

The vociferously reactive maleate double bond in N-(3-isopropoxypropyl)-maleamic acid is the locus for a variety of cycloaddition reactions, most notably the Diels-Alder reaction. While direct studies on the cycloaddition reactivity of N-(3-isopropoxypropyl)-maleamic acid are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of structurally similar N-substituted maleamic acids and their corresponding maleimides.

Under the thermal conditions often employed for Diels-Alder reactions, it is a common and anticipated pathway for N-substituted maleamic acids to undergo an intramolecular cyclization via dehydration to form the corresponding N-substituted maleimide. researchgate.netresearchgate.net This in-situ formation of the maleimide is a critical consideration, as the resulting cyclic dienophile exhibits distinct reactivity in cycloaddition reactions. Therefore, the discussion of the cycloaddition reactivity of the maleate double bond in N-(3-isopropoxypropyl)-maleamic acid is most appropriately centered on the behavior of its cyclized counterpart, N-(3-isopropoxypropyl)maleimide.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com N-substituted maleimides are excellent dienophiles due to the electron-withdrawing nature of the two adjacent carbonyl groups, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the double bond, facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. masterorganicchemistry.com

The reaction of an N-alkyl maleimide, such as the derivative of our target compound, with a diene like furan (B31954) or cyclopentadiene, typically yields bicyclic adducts. The nature of the N-substituent, in this case, the 3-isopropoxypropyl group, can influence the reaction's stereoselectivity, though electronic effects are generally more dominant.

Detailed research findings on analogous systems, particularly the cycloaddition of N-alkyl maleimides with various dienes, provide insight into the expected reactivity. These reactions are known to be influenced by factors such as the nature of the diene, the solvent, and the reaction temperature. For instance, the reaction between an N-alkyl maleimide and furan can lead to both endo and exo diastereomers, with the kinetically favored endo product often forming preferentially under milder conditions. rsc.org However, the thermodynamically more stable exo product can be favored at higher temperatures due to the reversibility of the Diels-Alder reaction. rsc.org

The table below summarizes representative data for the Diels-Alder reaction of N-alkyl maleimides with a common diene, furan, illustrating typical reaction conditions and outcomes that can be expected for N-(3-isopropoxypropyl)maleimide.

| N-Alkyl Maleimide | Diene | Solvent | Temperature (°C) | Product (Endo/Exo Ratio) | Reference |

|---|---|---|---|---|---|

| N-methylmaleimide | Furan | Chloroform | 25 | Predominantly Endo | rsc.org |

| N-ethylmaleimide | Furan | Toluene (B28343) | 80 | Mixture of Endo and Exo | mnstate.edu |

| N-benzylmaleimide | Furan | Dichloromethane | 40 | Not specified | mdpi.com |

Furthermore, studies on the cycloaddition of maleimides with other dienes, such as cyclopentadiene, have been extensively reported and generally proceed with high yield and stereoselectivity, favoring the endo adduct. The on-resin conjugation of diene-polyamides with maleimides via Diels-Alder cycloaddition highlights the robustness and versatility of this reaction. utahtech.edu

Beyond the [4+2] cycloadditions, the maleimide double bond can also participate in [2+2] photocycloaddition reactions with alkenes. researchgate.netorganicreactions.org These reactions are typically initiated by UV irradiation and can proceed in the absence of an external photosensitizer for N-alkyl maleimides. researchgate.netorganicreactions.org The reaction of N-benzyl maleimide with various alkenes has been shown to produce cyclobutane (B1203170) derivatives in good yields. researchgate.net A similar reactivity pattern would be anticipated for N-(3-isopropoxypropyl)maleimide.

The following table presents data on the [2+2] photocycloaddition of an N-alkyl maleimide with different alkenes, providing a model for the expected behavior of N-(3-isopropoxypropyl)maleimide under photochemical conditions.

| N-Alkyl Maleimide | Alkene | Irradiation Wavelength (nm) | Solvent | Product Yield (%) | Reference |

|---|---|---|---|---|---|

| N-benzylmaleimide | Styrene (B11656) | 370 | CH₂Cl₂ | Good | researchgate.net |

| N-benzylmaleimide | 1-Decene | 370 | CH₂Cl₂ | High | researchgate.net |

| N-benzylmaleimide | Cyclohexene | 370 | CH₂Cl₂ | High | researchgate.net |

Spectroscopic and Structural Characterization of N 3 Isopropoxypropyl Maleamic Acid and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of N-(3-isopropoxypropyl)-maleamic acid is expected to exhibit characteristic absorption bands corresponding to its amide, carboxylic acid, alkene, and ether functionalities.

The analysis of related N-substituted maleamic acids reveals key vibrational modes. researchgate.netchemicalbook.com The most prominent bands anticipated for N-(3-isopropoxypropyl)-maleamic acid are summarized in the table below. The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with the N-H stretch of the secondary amide. The carbonyl stretching region is expected to show two distinct peaks for the amide and carboxylic acid groups. The C=C stretching of the maleamic acid backbone and the C-O-C stretching of the isopropoxy group are also key diagnostic signals.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (broad) | 3300 - 2500 |

| Amide | N-H Stretch | 3400 - 3200 |

| Alkyl | C-H Stretch | 2975 - 2850 |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 |

| Carboxylic Acid | C=O Stretch | 1720 - 1700 |

| Alkene | C=C Stretch | 1640 - 1620 |

| Amide | N-H Bend (Amide II) | 1570 - 1515 |

| Ether | C-O-C Stretch | 1150 - 1085 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of N-(3-isopropoxypropyl)-maleamic acid would confirm the connectivity of the atoms and the presence of the isopropoxypropyl and maleamic acid moieties.

Based on studies of N-alkylmaleamic acids and the known chemical shifts of the constituent functional groups, a predicted NMR data set can be compiled. nih.govpsu.edu

¹H NMR

The proton NMR spectrum is expected to show distinct signals for the vinyl protons of the maleamic acid backbone, typically appearing as doublets with a cis-coupling constant. The protons of the 3-isopropoxypropyl chain will present as a set of multiplets, with the isopropyl group showing a characteristic doublet for the methyl protons and a septet for the methine proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| =CH-COOH | 6.2 - 6.4 | Doublet | J = 5-8 |

| =CH-CONH | 6.1 - 6.3 | Doublet | J = 5-8 |

| N-H | 7.5 - 8.5 | Broad Singlet | - |

| COOH | 10.0 - 12.0 | Broad Singlet | - |

| O-CH(CH₃)₂ | 3.5 - 3.7 | Septet | J ≈ 6 |

| N-CH₂ | 3.2 - 3.4 | Triplet | J ≈ 7 |

| O-CH₂ | 3.3 - 3.5 | Triplet | J ≈ 6 |

| N-CH₂-CH₂ | 1.7 - 1.9 | Quintet | J ≈ 6-7 |

| O-CH(CH₃)₂ | 1.1 - 1.2 | Doublet | J ≈ 6 |

¹³C NMR

The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (amide and carboxylic acid), the two olefinic carbons, and the carbons of the isopropoxypropyl side chain. The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic for the maleamic acid structure. chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 168 - 172 |

| C=O (Amide) | 165 - 169 |

| =CH-COOH | 130 - 135 |

| =CH-CONH | 128 - 133 |

| O-CH(CH₃)₂ | 69 - 73 |

| O-CH₂ | 65 - 69 |

| N-CH₂ | 38 - 42 |

| N-CH₂-CH₂ | 28 - 32 |

| O-CH(CH₃)₂ | 21 - 23 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N-(3-isopropoxypropyl)-maleamic acid (C₁₀H₁₇NO₄), the calculated exact mass is 215.1158 Da. nih.gov

HRMS analysis would not only confirm this mass but also provide information about the fragmentation pattern, which can further support the proposed structure. Expected fragmentation pathways for N-substituted maleamic acids include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the amide bond.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₈NO₄⁺ | 216.1230 |

| [M+Na]⁺ | C₁₀H₁₇NNaO₄⁺ | 238.1050 |

| [M-H]⁻ | C₁₀H₁₆NO₄⁻ | 214.1085 |

| [M-H₂O-H]⁻ | C₁₀H₁₄NO₃⁻ | 196.0980 |

| [M-CO₂-H]⁻ | C₉H₁₆NO₂⁻ | 170.1186 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a crystal structure for N-(3-isopropoxypropyl)-maleamic acid is not currently available in the public domain, studies on other N-substituted maleamic acids have revealed important structural features. researchgate.net

It is known that maleamic acids can adopt a planar conformation stabilized by intramolecular hydrogen bonds between the amide proton and a carboxylate oxygen, and between the carboxylic acid proton and the amide carbonyl oxygen. This planarity is a consequence of the sp² hybridization of the atoms in the maleamic acid backbone and the resonance delocalization across the amide and carboxyl groups. The crystal packing is likely to be influenced by intermolecular hydrogen bonding involving the carboxylic acid and amide functional groups, leading to the formation of extended networks.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of N-(3-isopropoxypropyl)-maleamic acid is expected to be dominated by the absorption of the α,β-unsaturated carbonyl system of the maleamic acid moiety.

Maleic acid and its derivatives typically exhibit a strong π → π* transition in the UV region. agriculturejournals.czsielc.comresearchgate.net For N-(3-isopropoxypropyl)-maleamic acid, this absorption maximum is anticipated to be in the range of 210-240 nm. The exact position of the absorption maximum can be influenced by the solvent polarity. A weaker n → π* transition associated with the carbonyl groups may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption band.

| Transition | Expected λₘₐₓ (nm) | Description |

| π → π | 210 - 240 | Strong absorption due to the conjugated system |

| n → π | 280 - 320 | Weak absorption from the carbonyl groups |

Computational and Theoretical Studies on N 3 Isopropoxypropyl Maleamic Acid Systems

Quantum Chemical Calculations for Mechanistic Insights (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for exploring the electronic structure and energetics of molecules.

Investigation of Reaction Pathways and Transition States

For analogous compounds like other N-substituted maleamic acids, DFT calculations have been employed to investigate reaction mechanisms, such as cyclodehydration to form the corresponding maleimides. researchgate.net Such studies typically map out the potential energy surface of the reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of these transition states determines the kinetic feasibility of a reaction pathway. For N-(3-isopropoxypropyl)maleamic acid, this could involve studying its formation from maleic anhydride (B1165640) and 3-isopropoxypropan-1-amine or its subsequent reactions.

Conformational Analysis and Molecular Structure Optimization

Molecules can often exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Computational methods are used to find the most stable conformation (the one with the lowest energy) by optimizing the molecular geometry. For maleic acid itself, computational studies have identified the lowest energy conformers, which are stabilized by intramolecular hydrogen bonds. uc.pt A similar analysis for N-(3-isopropoxypropyl)maleamic acid would reveal its preferred three-dimensional shape, which is critical for understanding its physical properties and how it interacts with other molecules.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule might interact with a biological target, such as a protein. While no docking studies have been published for N-(3-isopropoxypropyl)maleamic acid, research on other maleimide (B117702) derivatives has utilized this method to predict binding to enzyme active sites, such as GSK-3β. nih.gov Such simulations could, in principle, be used to explore potential biological targets for N-(3-isopropoxypropyl)maleamic acid.

Structure-Reactivity Relationship Elucidation through Theoretical Models

By systematically studying a series of related compounds, it is possible to build theoretical models that correlate molecular structure with chemical reactivity or biological activity. For example, studies on other aliphatic compounds have established relationships between chain length and nematicidal activity. elsevierpure.com For N-substituted maleamic acids, research has explored how different substituents on the nitrogen and the double bond affect properties like hydrolysis rates. rsc.orgnih.govresearchgate.net A computational study on a series of N-alkyl maleamic acids, including the isopropoxypropyl derivative, could help to build a quantitative structure-activity relationship (QSAR) model, providing predictive insights into the behavior of new, related compounds.

Polymerization Behavior and Material Science Applications of N 3 Isopropoxypropyl Maleamic Acid

Role as a Precursor in Polyimide Synthesis

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edu The most common route to aromatic polyimides is a two-step process involving the formation of a soluble polyamic acid precursor, followed by thermal or chemical cyclization to the final polyimide. vt.edunasa.gov

N-substituted maleamic acids are direct precursors to N-substituted maleimides through a cyclodehydration reaction. google.com This reaction is typically carried out by heating the maleamic acid, often in the presence of a dehydrating agent like acetic anhydride (B1165640) and a catalyst such as sodium acetate (B1210297). psu.edu In the context of N-(3-isopropoxypropyl)maleamic acid, it would be expected to undergo cyclization to form N-(3-isopropoxypropyl)maleimide.

The general synthesis of polyimides involves the reaction of a dianhydride with a diamine to form a polyamic acid. nasa.gov While N-(3-isopropoxypropyl)maleamic acid is not a dianhydride or a diamine, its maleimide (B117702) derivative can be used as a monomer in polymerization reactions. For instance, bismaleimides are widely used in the formulation of high-temperature thermosetting resins.

The synthesis of N-alkyl substituted maleimides from the corresponding maleamic acid is a well-established process. google.com A common method involves reacting maleic anhydride with an alkylamine to produce the N-alkyl maleamic acid, which is then cyclodehydrated using a dehydrating agent like p-toluenesulfonic acid in a suitable solvent such as toluene (B28343) under reflux. google.com

Development of Polymeric Materials from N-Substituted Maleamic Acids

N-substituted maleamic acids, including N-(3-isopropoxypropyl)-maleamic acid, are versatile monomers for the development of a wide range of functional polymeric materials. Their structure, featuring a polymerizable carbon-carbon double bond, a carboxylic acid group, and a customizable N-substituent, allows for the synthesis of polymers with tailored properties. The polymerization of N-substituted maleamic acids can, however, be complex; attempts to achieve ring-closure to form the corresponding maleimide can sometimes lead to the formation of ill-defined polymers. rloginconsulting.com

A primary method for creating polymeric materials from these monomers is through copolymerization. For instance, dual-sensitive hydrogels have been prepared by copolymerizing N-isopropylacrylamide with maleic acid, where the maleic acid component imparts pH sensitivity to the resulting polymer network. hgxx.org The incorporation of maleic acid influences the hydrogel's water absorption capacity, phase transition temperature, and thermal stability. hgxx.org

Furthermore, chemical modification of existing polymers through grafting is a significant route to incorporate the functionalities of maleic acid and its derivatives. arxiv.org Free radical grafting, often carried out in reactive extrusion systems, is a prominent technique for attaching monomers like maleic anhydride and its analogues, such as maleamic acids, onto the backbones of various thermoplastic polymers. arxiv.org This modification introduces desired properties like improved adhesion or reactivity for further functionalization.

The synthesis of functional polymers can also start from a maleimide derivative, which is closely related to maleamic acid. For example, N-(3-acetyl-4-carboxy-phenyl)-maleimide has been synthesized and subsequently polymerized via free-radical initiation to create functional polymers with potential for chelation or catalytic properties. researchgate.net These synthetic strategies highlight the potential for N-(3-isopropoxypropyl)-maleamic acid to be used in creating advanced materials.

The amphiphilic nature of N-(3-isopropoxypropyl)-maleamic acid, which contains both a hydrophilic carboxylic acid head and a hydrophobic N-substituted alkyl tail, makes it an ideal candidate for the development of polymeric surfactants. Polymeric surfactants, also known as molecular micelles, are created from the polymerization of surfactant monomers. nih.gov A key advantage of these materials is that the monomers are covalently linked, meaning they act as stable micelles at any concentration, effectively having a zero critical micelle concentration (CMC). nih.gov This contrasts with conventional small-molecule surfactants, which only form micelles above a specific concentration.

Polymeric surfactants offer several benefits over their monomeric counterparts, including low surface activity and the ability to solubilize hydrophobic compounds even in the presence of high concentrations of organic solvents. nih.gov Their high molecular weight and low surface activity also make them more compatible with sensitive applications like mass spectrometry, where they cause less signal suppression. nih.gov By polymerizing monomers like N-(3-isopropoxypropyl)-maleamic acid, it is possible to create robust polymeric surfactants and emulsifiers suitable for advanced formulations in coatings, personal care products, and specialty chemical applications.

Polymers derived from N-substituted maleamic acids and their parent compound, maleic anhydride, are utilized in the formulation of functional coatings, particularly for corrosion protection. researchgate.net The presence of carboxylic acid groups is crucial, as they can enhance adhesion to metal substrates and participate in protective mechanisms. Polymers can be adsorbed onto metal surfaces, with their long chains blocking large surface areas from contact with corrosive agents. researchgate.net

One of the primary strategies involves grafting maleic anhydride or its derivatives onto polymer backbones to create materials for protective coatings. arxiv.orgresearchgate.net These functionalized polymers can be used in one-component, direct-to-metal (DTM) waterborne acrylic coatings. manchester.ac.uk The morphology of the interface between the coating and the metal is a decisive factor in achieving good adhesion and corrosion protection. manchester.ac.uk

The mechanism of protection can be multifaceted. Conducting polymers, for example, can offer protection by maintaining the metal surface in a passive state due to their high electrochemical potential. capes.gov.br For coatings containing carboxylic acid functionalities, another protective route involves the formation of coordination complexes with metal ions at the surface. rsc.org Phenol-based ionic polymer coatings have been shown to form an interfacial complex layer with iron ions on mild steel, significantly inhibiting corrosion. rsc.org A similar mechanism is plausible for polymers containing maleamic acid units, where the carboxyl group can complex with surface metal ions, forming a stable, protective barrier. The effectiveness of such coatings is often evaluated through electrochemical measurements and accelerated atmospheric corrosion testing. manchester.ac.uk

Beyond simple linear chains, N-substituted maleamic acids can be incorporated into more complex and highly functional polymer architectures, such as graft and star-shaped copolymers. These advanced structures offer unique properties and applications compared to their linear counterparts. researchgate.net

Graft Copolymers: Grafting is a versatile method for modifying the properties of existing polymers by attaching side chains of a different composition. arxiv.org Maleic anhydride and its analogues, including maleamic acids, are frequently used monomers for these modifications. arxiv.org The process often involves a "grafting onto" or "grafting from" approach. In reactive extrusion, for example, a monomer like maleic anhydride is grafted onto a polymer backbone like polypropylene (B1209903) to enhance its properties or to act as a compatibilizer in polymer blends. arxiv.org This approach allows for the introduction of the specific functionalities of N-(3-isopropoxypropyl)-maleamic acid, such as its acidic group and flexible side chain, onto a variety of commodity or specialty polymer backbones. Such graft copolymers can be designed for specific purposes, like creating amphiphilic structures for drug delivery systems that self-assemble into stable micelles. rsc.org

Star-shaped Copolymers: Star-shaped polymers consist of multiple polymer chains (arms) emanating from a central core. This architecture leads to a high density of functional groups and unique rheological and solution properties. researchgate.net The synthesis of star polymers can be achieved through various controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer (RAFT) polymerization, or ring-opening polymerization (ROP), initiated from a multifunctional core molecule. monash.eduresearchgate.net For example, star-shaped polypeptides have been synthesized via ROP of N-carboxyanhydrides (NCAs) initiated by amine-terminated core molecules. researchgate.netrsc.org Similarly, a multifunctional initiator could be used to polymerize a maleamic acid-derived monomer, yielding star polymers with a high concentration of isopropoxypropyl and carboxylic acid groups at their periphery, making them suitable for applications in drug delivery, nanotechnology, and advanced coatings. researchgate.net

Emerging Applications in Energy Storage Systems (e.g., Organic Anode Materials in Lithium-Ion Batteries)

A significant emerging application for maleamic acid and related small organic molecules is in the field of energy storage, specifically as anode materials for lithium-ion batteries (LIBs). nih.govmdpi.com Organic electrode materials are gaining attention as alternatives to traditional inorganic materials due to their potential for high theoretical capacity, low cost, structural diversity, and environmental compatibility. mdpi.comresearchgate.net Carbonyl-containing compounds are particularly promising because of their rapid reaction kinetics. mdpi.com

A 2020 study demonstrated the successful use of maleamic acid (MA) as a component in an organic anode for LIBs. nih.gov Key findings from this research include:

High Reversible Capacity : An anode electrode made from maleamic acid and carbon black delivered a high initial reversible capacity of approximately 685 mAh g⁻¹. mdpi.comresearchgate.net

Enhanced Rate Capability : The maleamic acid-based anode showed a higher rate capability than a pristine carbon black electrode. nih.gov

Reduced Impedance : Electrochemical analysis revealed that maleamic acid significantly reduces cell impedance. mdpi.com This is attributed to the in-situ reformation of its chemical structure during electrochemical cycling into new nitrogen-based compounds that facilitate high ionic diffusion. nih.govresearchgate.net

Reaction Mechanism : The proposed mechanism involves a redox reaction on the carbonyl groups of the maleamic acid to form lithium maleamate. mdpi.com This process is believed to inhibit the formation of an unstable solid electrolyte interphase (SEI), which is a common cause of performance degradation in LIBs. mdpi.com

The excellent redox properties and high specific capacity make maleamic acid a strong candidate for use as either a single anode material or as an additive to improve the performance of other anode materials in next-generation LIBs. mdpi.com The success of the general maleamic acid structure paves the way for exploring derivatives like N-(3-isopropoxypropyl)-maleamic acid, where the N-substituent could be tailored to further optimize properties such as solubility in electrolyte, electrochemical stability, and ionic conductivity.

Future Research Directions and Interdisciplinary Perspectives for N 3 Isopropoxypropyl Maleamic Acid Research

Exploration of Novel Catalytic Transformations and Synthetic Pathways

Future research into N-(3-isopropoxypropyl)-maleamic acid is poised to benefit significantly from the exploration of innovative catalytic methods. A primary focus will be on the development of efficient and selective catalysts for its synthesis and subsequent transformations. The conventional synthesis, which typically involves the reaction of maleic anhydride (B1165640) with 3-isopropoxypropylamine (B147148), can be optimized further.

A key area of investigation will be the cyclodehydration of N-(3-isopropoxypropyl)-maleamic acid to its corresponding maleimide (B117702), N-(3-isopropoxypropyl)maleimide. While traditional methods often rely on chemical dehydrating agents like acetic anhydride and a catalyst such as sodium acetate (B1210297), future work could explore more sustainable and efficient catalytic systems. researchgate.net For instance, the use of solid acid catalysts, zeolites, or metal-organic frameworks (MOFs) could offer advantages in terms of reusability, reduced waste, and milder reaction conditions.

Furthermore, novel catalytic transformations of the maleamic acid itself, beyond cyclization, present an exciting frontier. This could include catalytic hydrogenation of the carbon-carbon double bond to yield the corresponding succinamic acid derivative, or catalytic amidation and esterification reactions at the carboxylic acid group. The development of stereoselective catalysts could also enable the synthesis of chiral derivatives, opening up possibilities in specialized applications.

| Catalyst Type | Potential Transformation | Anticipated Advantages |

| Solid Acid Catalysts (e.g., Zeolites, Nafion) | Cyclodehydration to Maleimide | Reusability, reduced corrosion, ease of separation |

| Metal-Organic Frameworks (MOFs) | Selective Hydrogenation | High selectivity, tunable porosity, mild conditions |

| Biocatalysts (e.g., Lipases, Amidases) | Esterification/Amidation | High specificity, environmentally benign, biodegradable |

| Chiral Catalysts | Asymmetric Transformations | Access to enantiomerically pure compounds |

Advanced Polymer Design and Synthesis for Tailored Material Properties

The unique structure of N-(3-isopropoxypropyl)-maleamic acid, featuring a polymerizable double bond, a carboxylic acid group, and a flexible isopropoxypropyl side chain, makes it an attractive monomer for advanced polymer design. Future research will likely focus on harnessing these features to create polymers with highly tailored properties.

Homopolymerization and copolymerization of the corresponding N-(3-isopropoxypropyl)maleimide, derived from the maleamic acid, can lead to a new class of functional polymers. The isopropoxypropyl group can enhance solubility in organic solvents and impart flexibility to the polymer backbone. These polymers could find applications as binders, adhesives, or coatings.

Moreover, the maleamic acid itself can be incorporated into polymers. For instance, it can be used as a comonomer in condensation polymerization or ring-opening polymerization of other monomers. Recent studies have shown the synthesis of water-soluble maleamic acid polymers functionalized with other groups for applications like paper sizing. sciopen.comresearchgate.net Following this, future work could explore the synthesis of copolymers of N-(3-isopropoxypropyl)-maleamic acid with monomers like styrene (B11656) or acrylates to create functional resins with controlled hydrophobicity and reactivity. The carboxylic acid group provides a handle for post-polymerization modification, allowing for the introduction of other functional moieties or for creating pH-responsive materials. nih.gov

| Polymer Type | Potential Monomers | Key Properties | Potential Applications |

| Homopolymer | N-(3-isopropoxypropyl)maleimide | Enhanced solubility, thermal stability | Specialty coatings, binders |

| Copolymer | N-(3-isopropoxypropyl)maleimide, Styrene | Tunable glass transition temperature, hydrophobicity | Engineering plastics, composites |

| Functional Polymer | N-(3-isopropoxypropyl)-maleamic acid, Acrylic Acid | pH-responsiveness, water solubility | Smart hydrogels, controlled release systems |

Integration with Sustainable Chemistry and Green Synthesis Methodologies

A significant future research direction for N-(3-isopropoxypropyl)-maleamic acid will be the integration of green chemistry principles into its synthesis and application. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

The synthesis of N-(3-isopropoxypropyl)-maleamic acid itself can be made greener by using bio-based solvents or even solvent-free conditions. The reaction of maleic anhydride and an amine is often exothermic and can proceed with high atom economy. google.comchemicalbook.com Future research could focus on optimizing these conditions to minimize energy consumption and waste generation.

For the conversion of the maleamic acid to the corresponding maleimide, green alternatives to traditional dehydrating agents are highly desirable. The use of strongly acidic room-temperature ionic liquids as both solvent and catalyst has been shown to be an effective and environmentally friendly method for synthesizing maleimides, eliminating the need for acetic anhydride and corrosive mineral acids. google.com Applying this methodology to N-(3-isopropoxypropyl)-maleamic acid could lead to a cleaner and more sustainable production process. Furthermore, exploring enzymatic or microbial pathways for the synthesis could represent a breakthrough in green production.

Development of High-Throughput Screening and Predictive Computational Models for Derivatives

To accelerate the discovery of new applications for N-(3-isopropoxypropyl)-maleamic acid and its derivatives, the development of high-throughput screening (HTS) and predictive computational models will be crucial. HTS allows for the rapid testing of a large number of compounds for a specific property, which could be particularly useful in areas like materials science and drug discovery. nih.gov

Computational chemistry can play a vital role in predicting the properties of derivatives of N-(3-isopropoxypropyl)-maleamic acid before they are synthesized. researchgate.net Density functional theory (DFT) calculations can be used to predict reaction mechanisms, spectroscopic properties, and electronic structures of novel derivatives. researchgate.net For instance, computational models could be developed to predict the polymerization behavior of N-(3-isopropoxypropyl)maleimide or the pH-sensitivity of polymers containing the maleamic acid moiety. nih.gov

Recently, artificial neural networks (ANNs) have been trained to correlate the structure of functionalized maleimides with their photophysical properties. rsc.org A similar approach could be employed for derivatives of N-(3-isopropoxypropyl)-maleamic acid to design new materials with desired optical or electronic properties. This synergy between computational prediction and experimental validation will be key to unlocking the full potential of this compound and its derivatives in a time- and resource-efficient manner.

| Modeling Technique | Predicted Property | Potential Impact |

| Density Functional Theory (DFT) | Reaction energetics, electronic properties | Optimization of synthetic routes, design of functional materials |

| Molecular Dynamics (MD) | Polymer chain conformation, solvent effects | Understanding material behavior at the molecular level |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, material performance | Accelerated discovery of new applications |

| Artificial Neural Networks (ANN) | Spectroscopic properties, photophysics | Design of novel fluorescent probes and optical materials |

Q & A

Q. What are the optimal synthetic routes for N-(3-isopropoxypropyl) maleamic acid, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via nucleophilic addition of 3-isopropoxypropylamine to maleic anhydride in anhydrous solvents (e.g., THF or dichloromethane) under inert conditions. Key parameters include:

- Temperature: Maintain 0–25°C to avoid premature cyclization to maleimide.

- Molar ratio: A 1:1 ratio of amine to anhydride minimizes byproducts.

- Purification: Column chromatography or recrystallization (e.g., ethyl acetate/hexane) isolates the maleamic acid intermediate .

For scalable synthesis, a one-pot method using N-trifluoroacetoxysuccinimide (TFAS) can cyclize and esterify maleamic acid derivatives efficiently, reducing steps and costs .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N-(3-isopropoxypropyl) maleamic acid?

Methodological Answer:

- NMR: - and -NMR confirm the amide bond (δ ~6.5–7.0 ppm for maleate protons) and isopropoxypropyl chain (δ ~1.2 ppm for isopropyl CH).

- FTIR: Peaks at ~1650 cm (amide C=O) and ~1700 cm (maleate C=O) validate structure.

- X-ray crystallography: Use SHELXL for structure refinement. Pre-treat data with WinGX to resolve ambiguities in hydrogen bonding or torsional angles .

Q. How does pH influence the stability and reactivity of N-(3-isopropoxypropyl) maleamic acid?

Methodological Answer:

- Basic conditions (pH >8): Hydrolysis occurs, forming reactive maleimide via cyclization. Monitor with UV-Vis (λ ~300 nm for maleimide) .

- Acidic conditions (pH <3): Protonation of the amide group stabilizes the maleamic acid but may lead to ester hydrolysis in the isopropoxypropyl chain.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement of N-(3-isopropoxypropyl) maleamic acid?

Methodological Answer:

- Data validation: Use PLATON (via WinGX) to check for missed symmetry or disordered solvent.

- Dynamic disorder modeling: Apply SHELXL’s PART instruction to model flexible isopropoxy groups .

- Cross-validation: Compare experimental data with DFT-calculated structures (e.g., Gaussian09) to resolve bond-length discrepancies .

Q. What challenges arise in the electropolymerization of N-(3-isopropoxypropyl) maleamic acid derivatives, and how can they be mitigated?

Methodological Answer:

- Electrode fouling: Use pulsed potentiostatic methods (e.g., −0.5 V to +1.0 V vs. Ag/AgCl) to minimize passivation.

- Solvent selection: Aqueous HSO (0.1 M) enhances conductivity but risks hydrolysis; add 5% acetonitrile to stabilize the monomer .

- Characterization: Employ electrochemical impedance spectroscopy (EIS) to monitor polymer growth kinetics.

Q. What computational strategies predict the reactivity of N-(3-isopropoxypropyl) maleamic acid in polymer or bioconjugate synthesis?

Methodological Answer:

Q. How is N-(3-isopropoxypropyl) maleamic acid utilized in high-throughput drug discovery libraries?

Methodological Answer:

- Derivatization: React with sulfonamides or heterocyclic amines to generate maleimide-linked inhibitors (e.g., kinase or protease targets).

- Screening: Use SPR or fluorescence polarization assays to evaluate binding affinity. Include negative controls (e.g., hydrolyzed maleimide) to rule out non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.